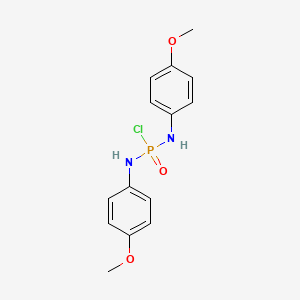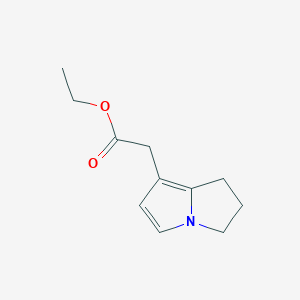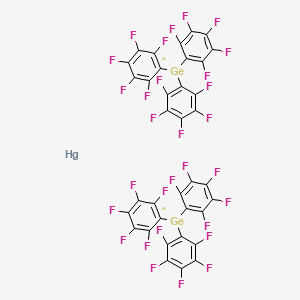
Mercury--tris(pentafluorophenyl)germyl (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury–tris(pentafluorophenyl)germyl (1/2) is a unique organometallic compound that features a mercury atom bonded to two tris(pentafluorophenyl)germyl groups. This compound is notable for its distinctive structure and reactivity, making it a subject of interest in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mercury–tris(pentafluorophenyl)germyl (1/2) typically involves the reaction of mercury(II) chloride with tris(pentafluorophenyl)germane in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include moderate temperatures and extended reaction times to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for Mercury–tris(pentafluorophenyl)germyl (1/2) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and safety measures to handle the toxic mercury compounds involved.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury–tris(pentafluorophenyl)germyl (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The tris(pentafluorophenyl)germyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) species with different ligands, while reduction could produce mercury(I) species .
Wissenschaftliche Forschungsanwendungen
Mercury–tris(pentafluorophenyl)germyl (1/2) has several scientific research applications:
Chemistry: It is used as a reagent in organometallic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism by which Mercury–tris(pentafluorophenyl)germyl (1/2) exerts its effects involves its ability to form stable complexes with various substrates. The mercury atom acts as a central coordination site, while the tris(pentafluorophenyl)germyl groups provide steric and electronic stabilization. This allows the compound to participate in a range of chemical reactions, including catalysis and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pentafluorophenyl)mercury: Similar in structure but lacks the germyl groups.
Tris(pentafluorophenyl)borane: Shares the pentafluorophenyl groups but has boron instead of mercury and germanium.
Bis(triphenylphosphine)mercury(II) chloride: Another mercury-based compound with different ligands
Uniqueness
Mercury–tris(pentafluorophenyl)germyl (1/2) is unique due to the presence of both mercury and germanium atoms, which confer distinct reactivity and stability properties. The pentafluorophenyl groups enhance its electron-withdrawing capabilities, making it a versatile reagent in various chemical transformations .
This detailed overview provides a comprehensive understanding of Mercury–tris(pentafluorophenyl)germyl (1/2), highlighting its synthesis, reactivity, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
35406-49-6 |
|---|---|
Molekularformel |
C36F30Ge2Hg |
Molekulargewicht |
1348.2 g/mol |
InChI |
InChI=1S/2C18F15Ge.Hg/c2*19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33; |
InChI-Schlüssel |
MGYJKFGYZMUDQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F.C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F.[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
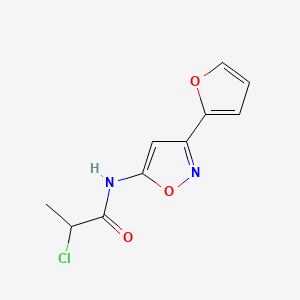
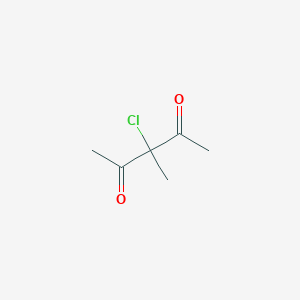
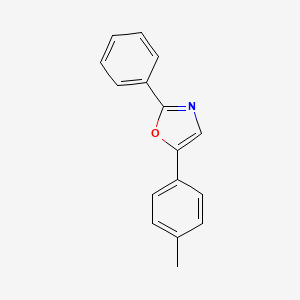
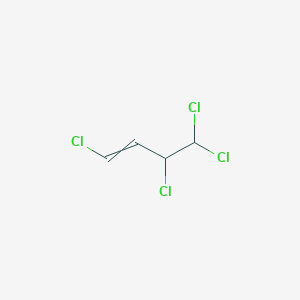
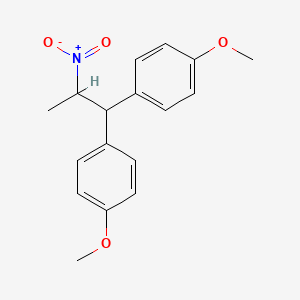
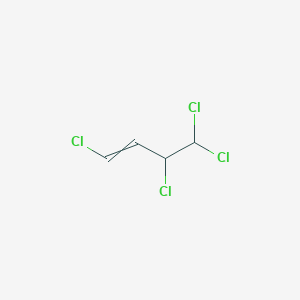

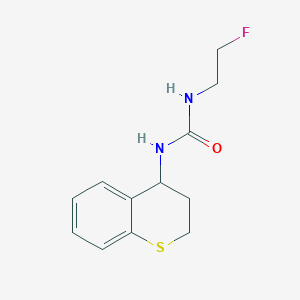
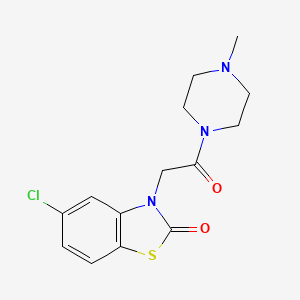
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
